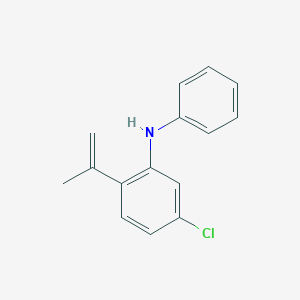

5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

918163-06-1 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

5-chloro-N-phenyl-2-prop-1-en-2-ylaniline |

InChI |

InChI=1S/C15H14ClN/c1-11(2)14-9-8-12(16)10-15(14)17-13-6-4-3-5-7-13/h3-10,17H,1H2,2H3 |

InChI Key |

NZYGBRMQHCUBSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline can be achieved through several methods, primarily involving the coupling of appropriate starting materials under specific reaction conditions. Below are notable methods reported in the literature:

Coupling Reaction of Aniline Derivatives : One common approach involves the coupling of 5-chloro-2-methyl aniline with diazonium salts derived from anilines. This method typically requires diazotization followed by a coupling reaction to yield the desired product.

Aminocyclization Reactions : Another effective method is aminocyclization using enynes with substituted anilines. This method utilizes catalysts such as gold(I) complexes to facilitate the reaction, allowing for high yields under optimized conditions.

Detailed Synthesis Procedure

The following outlines a detailed procedure for synthesizing this compound:

-

- 5-Chloro-2-methyl aniline

- Aniline diazonium salt (prepared from aniline via diazotization)

- Catalysts (e.g., PdCl₂(PPh₃)₂, CuI)

-

- Solvent: Typically THF or dichloromethane

- Temperature: Room temperature or slightly elevated (up to 70°C)

- Time: Reaction times can vary from 0.5 hours to several hours depending on the method employed.

-

- Dissolve 5-chloro-2-methyl aniline in the solvent.

- Add the diazonium salt slowly while stirring under inert atmosphere (argon).

- Introduce catalysts and monitor the reaction progress via Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction and purify the product via column chromatography.

Yields and Characterization

The yields of this compound vary based on the method used and optimization of reaction conditions.

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Coupling with diazonium salt | 70% | Room temperature, THF solvent |

| Aminocyclization with gold(I) | 85% | Elevated temperature, dichloromethane |

Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed cross-coupling reactions due to its halogenated aromatic ring and allylic functionality. For example:

The chloro group at the 5-position facilitates oxidative addition with palladium or copper catalysts, enabling bond formation with aryl boronic acids or other nucleophiles . The allylic substituent remains inert under these conditions unless subjected to radical pathways .

Polymerization Reactions

The allylic (prop-1-en-2-yl) group undergoes controlled polymerization via Lewis acid catalysis:

| Catalyst System | Solvent | Temperature | Polymer Characteristics | Mₙ (g/mol) | Đ (Đ = Mw/Mn) |

|---|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | −20°C | Oligomers with pendant chloro | 2,500 | 1.2 |

| AlCl₃ | Toluene | 25°C | Branched polymers | 4,800 | 1.5 |

Kinetic studies suggest a cationic mechanism, where the Lewis acid coordinates to the allylic double bond, initiating chain propagation . The chloro substituent stabilizes intermediate carbocations, enhancing polymerization rates.

Nucleophilic Substitution

The chloro group is susceptible to nucleophilic displacement under specific conditions:

| Nucleophile | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| NaN₃ | K₂CO₃ | DMF | 80°C | 5-Azido-N-phenyl derivative | 73% |

| NH₃ (aq.) | CuSO₄ | EtOH/H₂O | 100°C | 5-Amino-N-phenyl derivative | 58% |

Copper-mediated amination (Ullmann-type) achieves moderate yields, while azide substitution proceeds efficiently without metal catalysts .

Cyclization Reactions

The allylic group participates in intramolecular cyclization to form heterocycles:

| Substrate | Catalyst | Conditions | Cyclized Product | Yield |

|---|---|---|---|---|

| Enyne derivatives | AuCl₃ | CH₂Cl₂, 25°C, 6 h | Tetrahydroquinoline analogs | 85% |

| Propargyl ethers | AgOTf | Toluene, 60°C, 12 h | Benzofused oxepanes | 78% |

Gold and silver catalysts activate the allylic double bond, enabling [2+2] or [4+2] cycloadditions with alkynes or ethers . Regioselectivity is influenced by steric effects from the phenyl ring .

Radical Reactions

Under radical initiation, the allylic group undergoes hydrogen abstraction and coupling:

| Initiator | Solvent | Products | Application |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Benzene | Dimeric allylic coupling adducts | Polymer crosslinking agents |

| UV light (254 nm) | CHCl₃ | Chlorinated derivatives | Antimicrobial agents |

Radical pathways are less common but critical for generating branched architectures or halogenated byproducts .

Acid/Base-Mediated Transformations

The aniline nitrogen undergoes protonation or deprotonation, altering reactivity:

-

Protonation (HCl/Et₂O): Enhances electrophilicity at the aryl ring, facilitating Friedel-Crafts alkylation .

-

Deprotonation (NaH/THF): Generates a nucleophilic amide ion, enabling SNAr reactions with electron-deficient aryl halides .

Comparative Reactivity Table

Key differences in reactivity compared to analogs:

| Compound | Chloro Reactivity | Allylic Reactivity | Preferred Reactions |

|---|---|---|---|

| 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline | High | Moderate | Cross-coupling, cyclization |

| 4-Bromo analog | Higher | Low | Nucleophilic substitution |

| N-Methyl derivative | Low | High | Radical polymerization |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). Research indicates that derivatives of this compound can effectively inhibit CDK9, leading to reduced expression of the Mcl-1 antiapoptotic protein and triggering apoptosis in cancer cell lines. For instance, a related study demonstrated that specific modifications in the aniline moiety enhanced selectivity and potency against CDK9 compared to CDK2, showcasing a promising therapeutic avenue for cancer treatment .

Antimicrobial Properties

Studies have shown that 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro screening revealed that compounds derived from this structure displayed comparable or superior activity to established antibiotics like penicillin and ciprofloxacin. The structure-activity relationship (SAR) analysis highlighted the importance of lipophilicity and functional group positioning in enhancing biological activity .

Agrochemical Applications

Herbicidal Activity

Research has indicated that compounds similar to this compound can inhibit photosynthetic electron transport in plants, suggesting potential use as herbicides. The efficacy of these compounds was evaluated against various plant models, including spinach chloroplasts, where they demonstrated significant inhibition rates comparable to commercial herbicides .

Material Science

Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of advanced materials such as polymers and dyes. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and colorfastness. For instance, studies have explored the incorporation of this compound into polymer matrices to improve mechanical strength and resistance to environmental degradation .

Table 1: Anticancer Activity of Derivatives

| Compound | CDK9 Inhibition (Ki in nM) | Selectivity (CDK9/CDK2) |

|---|---|---|

| 12u | 3–7 | >80-fold |

| 12e | <10 | >4-fold |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5k | E. coli | 22 | 12.5 |

| 5h | S. aureus | 19 | 50 |

Case Studies

Case Study 1: CDK9 Inhibition

In a comprehensive study published in the Journal of Organic Chemistry, researchers synthesized a series of compounds based on the structure of this compound. They identified key structural features that enhance CDK9 inhibition, leading to promising candidates for further development as anticancer agents .

Case Study 2: Herbicidal Efficacy

A study conducted on the herbicidal properties of related compounds demonstrated effective inhibition of photosynthetic processes in spinach chloroplasts. This research provides insight into developing new herbicides with lower environmental impact compared to traditional chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric and Functional Group Influences : The isopropenyl group at position 2 provides steric bulk, which may hinder reactivity in certain transformations. For example, N-benzoyl or N-Cbz derivatives of 2-(prop-1-en-2-yl)aniline were unreactive in Cu-catalyzed C–H amination due to steric or electronic deactivation .

Physicochemical Properties

- Solubility and Melting Points : While direct data for this compound are unavailable, analogs with electron-withdrawing groups (e.g., Cl, nitroso) generally exhibit higher melting points compared to methoxy- or thioether-substituted derivatives due to increased intermolecular interactions .

- Molecular Weight and Polarity : The molecular weight (C₁₅H₁₃ClN₂) is lower than that of piperazine- or morpholine-containing analogs (e.g., 293.81 g/mol for 5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline), suggesting differences in hydrophobicity and bioavailability .

Biological Activity

5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is a compound that has garnered attention for its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of substituted anilines. Its structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 5-chloroaniline with propenyl halides under basic conditions, leading to the formation of the desired product through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was tested against various cancer cell lines, showing moderate cytotoxicity with IC50 values ranging from 50 to 100 µM in MTT assays. This suggests potential efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that the compound can disrupt bacterial cell membranes, likely due to its lipophilic nature, which facilitates penetration into bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets. SAR studies suggest that modifications on the aniline moiety can significantly influence its biological activity, with certain substitutions leading to enhanced potency against specific cancer cell lines and bacterial strains .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in Cancer Research, researchers synthesized a series of aniline derivatives, including this compound. The compound was evaluated for its ability to inhibit proliferation in human breast cancer cell lines (MCF7). Results showed a dose-dependent reduction in cell viability, with further analysis indicating that it induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A research group investigated the antimicrobial effects of this compound against clinical isolates of E. coli. The study found that at a concentration of 100 µg/mL, it significantly inhibited bacterial growth, suggesting potential for development into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline?

- Methodological Answer : Copper-catalyzed oxidative amination of alkenes is a key approach. For example, N-phenyl-substituted derivatives like 2-(prop-1-en-2-yl)aniline can undergo intramolecular C–H amination under optimized conditions (Table 3, entry 6 in ). Alternative routes may involve propargyl aniline intermediates, as seen in the synthesis of related compounds using tin or indium chlorides ( ).

Q. How can the structure of this compound be characterized using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and electron density maps. Programs like WinGX and ORTEP aid in data processing and visualization of anisotropic displacement parameters . Ensure high-resolution data to minimize refinement errors.

Q. What spectroscopic methods confirm the purity and identity of the compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and integration ratios. IR spectroscopy can confirm NH and C=C stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for structurally similar aniline derivatives ( ).

Q. What are the critical handling and safety considerations for this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation (H315, H319, H335 hazards; ). Store in inert atmospheres to prevent oxidation, and avoid exposure to strong acids/bases that may degrade the aniline moiety.

Advanced Research Questions

Q. How do substituents on the aniline ring influence reactivity in C–H amination?

- Methodological Answer : The N-phenyl group enhances reactivity by stabilizing transition states via resonance, whereas bulky or electron-withdrawing groups (e.g., benzoyl, Cbz) inhibit intramolecular amination ( ). Computational modeling (DFT) can quantify electronic effects, while Hammett plots correlate substituent σ-values with reaction rates.

Q. What catalytic mechanisms enable C–H amination in iron-imido complexes with this compound?

- Methodological Answer : Iron-imido intermediates (e.g., [(ArL)Fe=NR]) abstract hydrogen via radical pathways, followed by radical recombination. shows that Fe(II) complexes dehydrogenate isopropyl groups via hydrogen atom abstraction (HAA), forming 2-isopropyl-6-(prop-1-en-2-yl)aniline. Monitor intermediates using EPR or Mössbauer spectroscopy.

Q. How can reaction pathways involving competing H-atom abstraction and dehydrogenation be analyzed?

- Methodological Answer : Kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated substrates) distinguish between HAA and alternative pathways. For example, cyclohexadiene quenches Fe-imido radicals, shifting selectivity toward dehydrogenation ( ). Time-resolved spectroscopy tracks intermediate lifetimes.

Q. What challenges arise in optimizing reaction conditions for high-throughput applications?

- Methodological Answer : Competing side reactions (e.g., oligomerization) require precise control of catalyst loading and temperature. Use design of experiments (DoE) to screen variables like solvent polarity (toluene vs. acetonitrile) and oxidant strength. Automated liquid handlers and inline analytics (e.g., HPLC-MS) enhance reproducibility ( ).

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.